molecular formula C9H10BrNO B7966244 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B7966244
M. Wt: 228.09 g/mol
InChI Key: DCQSFUBAGRYUJR-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroquinoline Core in Organic Synthesis and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govacs.org This core is a key structural feature in a wide array of natural products and synthetic pharmaceuticals. nih.gov Tetrahydroquinoline derivatives have demonstrated a broad spectrum of biological activities, including use as neurotropic agents, and in the development of treatments for various diseases. nih.gov

The versatility of the tetrahydroquinoline nucleus makes it an important target in organic synthesis. rsc.org Numerous synthetic methodologies have been developed to construct this heterocyclic system, often as a crucial step in the total synthesis of complex natural products and new drug candidates. rsc.org The development of efficient synthetic routes to tetrahydroquinolines continues to be an active area of research. nih.gov

Importance of Brominated Tetrahydroquinolines as Versatile Precursors and Intermediates

The introduction of a bromine atom onto the tetrahydroquinoline skeleton, as seen in 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206), significantly enhances its utility as a synthetic intermediate. researchgate.net Halogenated tetrahydroquinolines are important precursors for a multitude of synthetic bioactive compounds. researchgate.net The bromine atom serves as a versatile functional handle, allowing for a variety of subsequent chemical transformations.

One of the most powerful applications of brominated heterocycles is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These reactions enable the formation of new carbon-carbon bonds, providing a straightforward method to introduce a wide range of substituents onto the aromatic ring of the tetrahydroquinoline core. researchgate.net This chemical reactivity makes brominated tetrahydroquinolines valuable building blocks for creating libraries of diverse molecules for drug discovery programs. researchgate.net For instance, 6-bromo-1,2,3,4-tetrahydroquinoline can be prepared through the direct bromination of 1,2,3,4-tetrahydroquinoline. researchgate.net

Contextualizing the 3-Hydroxyl Functionalization in Tetrahydroquinoline Chemistry

The presence of a hydroxyl group, particularly at the 3-position of the tetrahydroquinoline ring, introduces another layer of chemical functionality and potential for biological interactions. Hydroxyl groups can participate in hydrogen bonding, which is a critical interaction in the binding of small molecules to biological targets like proteins and enzymes.

While specific research on 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol is limited in publicly available literature, the importance of hydroxylated quinolines is well-documented. For example, 4-hydroxy-quinolinones have been investigated for their biological activities. nih.gov The synthesis of 3-hydroxy-2-phenyl-4(1H)-quinolinones has also been a subject of study, highlighting the interest in hydroxylated quinoline (B57606) derivatives. nih.gov The synthesis of various 3-substituted tetrahydroquinolinone derivatives has been explored for their potential antiproliferative effects. nih.gov The strategic placement of a hydroxyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Data Tables

Table 1: Properties of Related Tetrahydroquinoline Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1,2,3,4-TetrahydroquinolineC₉H₁₁N133.19635-46-1 wikipedia.org
6-Bromo-1,2,3,4-tetrahydroquinolineC₉H₁₀BrN212.0922190-35-8 sigmaaldrich.com
6-Bromo-1,2,3,4-tetrahydroisoquinolineC₉H₁₀BrN212.09226942-29-6 nih.gov
6-Bromo-1,2,3,4-tetrahydroquinolin-4-oneC₉H₈BrNO226.0776228-06-3 nih.gov
1,2,3,4-Tetrahydroquinolin-8-olC₉H₁₁NO149.196640-50-2 nih.gov

Table 2: Spectroscopic Data for 6-Bromo-1,2,3,4-tetrahydroquinoline

Spectroscopy TypeKey Signals
¹H NMRSignals for the aromatic protons of the quinoline and the aliphatic protons of the saturated ring can be observed. researchgate.netresearchgate.net
¹³C NMRResonances for the aliphatic carbons are present. researchgate.net
FTIRCharacteristic peaks corresponding to the functional groups of the molecule are observed. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,8,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQSFUBAGRYUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 1,2,3,4 Tetrahydroquinolin 3 Ol and Analogs

Strategic Approaches for the Construction of the 1,2,3,4-Tetrahydroquinoline (B108954) Scaffold

The formation of the 1,2,3,4-tetrahydroquinoline ring system is the foundational step in the synthesis of the target compound. Modern synthetic chemistry offers a variety of powerful methods to construct this bicyclic framework, primarily through catalytic cyclization and multicomponent reactions.

Catalytic cyclization reactions represent a highly efficient and atom-economical approach to the tetrahydroquinoline core. These methods often involve the hydrogenation or transfer hydrogenation of quinolines or the cyclization of appropriately substituted anilines. wikipedia.org

Gold-catalyzed reactions, for instance, facilitate the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines to furnish tetrahydroquinolines in good yields. organic-chemistry.org This method is valued for its simple reaction conditions and high regioselectivity. organic-chemistry.org Another prominent strategy involves the use of chiral phosphoric acids as catalysts. These Brønsted acids can enable the enantioselective synthesis of tetrahydroquinolines from substrates like 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.orgresearchgate.net

Various transition metals have been employed to catalyze the formation of the tetrahydroquinoline ring. Domino reactions initiated by the catalytic reduction of a nitro group in 2-nitroarylketones using a palladium on carbon (Pd/C) catalyst lead to the formation of a cyclic imine, which is subsequently reduced in situ to the final tetrahydroquinoline product. nih.gov Similarly, iron complexes can mediate heterocyclization through an intramolecular nitrene C-H insertion process. nih.gov Ruthenium-catalyzed aerobic oxidation combined with a 1,5-hydride transfer/cyclization sequence provides a one-pot transformation of 3-arylprop-2-en-1-ol derivatives into ring-fused tetrahydroquinolines. acs.orgiaea.org

Table 1: Catalytic Systems for 1,2,3,4-Tetrahydroquinoline Synthesis

Catalyst System Substrate Type Reaction Type Reference
Gold (Au) / Chiral Phosphate N-aryl propargylamines Tandem Hydroamination/Asymmetric Transfer Hydrogenation organic-chemistry.org
Chiral Phosphoric Acid / Hantzsch Ester 2-aminochalcones Dehydrative Cyclization/Asymmetric Reduction organic-chemistry.orgresearchgate.net
Palladium on Carbon (Pd/C) / H₂ 2-nitroarylketones Reduction/Reductive Amination nih.gov
Ruthenium (Ru) 3-arylprop-2-en-1-ol derivatives Aerobic Oxidation/1,5-Hydride Transfer/Cyclization acs.orgiaea.org
Titanocene (Cp₂TiCl) Epoxide-containing precursors Radical Cyclization researchgate.net

Multicomponent reactions (MCRs) are powerful tools in combinatorial and medicinal chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.govfrontiersin.org This approach enhances synthetic efficiency by reducing the number of steps and purification procedures. frontiersin.org

The Povarov reaction is a versatile and efficient MCR for accessing the tetrahydroquinoline scaffold. nih.gov It is typically described as an inverse electron-demand hetero-Diels-Alder cycloaddition between an N-arylimine and an electron-rich alkene. nih.gov An alternative stepwise mechanism involves a Mannich-type addition followed by an intramolecular Friedel-Crafts alkylation. nih.gov

Another relevant MCR is the Mannich reaction. nih.gov In the context of tetrahydroquinoline synthesis, this involves the reaction of an aldehyde, an amine, and a compound with an acidic proton. nih.gov The reaction proceeds through the formation of a Schiff base, which then acts as an electrophile. nih.gov For tetrahydroquinoline itself, the nucleophilic secondary amine within the ring can participate in Mannich-type reactions to build more complex structures. nih.gov

Table 2: Multicomponent Reactions for Tetrahydroquinoline Synthesis

Reaction Name Key Components General Mechanism Reference
Povarov Reaction N-arylimine, Alkene Inverse electron-demand hetero-Diels-Alder or stepwise Mannich/Friedel-Crafts nih.gov
Mannich Reaction Aldehyde, Amine, Nucleophile Nucleophilic addition to form a Schiff base, followed by reaction with a nucleophile nih.gov

Regioselective Bromination Techniques for Tetrahydroquinolines

Introducing a bromine atom at a specific position on the tetrahydroquinoline scaffold is critical for synthesizing the target molecule and its analogs. The electronic properties of the ring system allow for selective bromination at either the electron-rich aromatic ring or the activated aliphatic positions.

The benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic substitution by the secondary amine. Direct bromination of 1,2,3,4-tetrahydroquinoline under ionic conditions can be controlled to produce either 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) or 6,8-dibromo-1,2,3,4-tetrahydroquinoline. researchgate.net The positions para (C-6) and ortho (C-8) to the activating amino group are the most nucleophilic and thus the most reactive towards electrophiles like bromine. The synthesis of 6-bromoquinoline (B19933) derivatives, which can then be reduced to their tetrahydroquinoline counterparts, is also a well-established strategy. atlantis-press.com

Bromination at the C-3 position requires a different strategy, as it involves the functionalization of an sp³-hybridized carbon. This is typically achieved by starting with a tetrahydroquinolin-3-one precursor. The C-3 position is alpha to the carbonyl group, making the corresponding α-protons acidic and susceptible to removal by a base to form an enolate, or convertible to an enol under acidic conditions. masterorganicchemistry.com This enol or enolate intermediate is nucleophilic and can react with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to install a bromine atom regioselectively at the C-3 position. masterorganicchemistry.comacs.org This alpha-bromination of ketones is a fundamental and reliable transformation in organic synthesis. masterorganicchemistry.com It has been reported that direct bromination of 1,2,3,4-tetrahydroquinoline can lead to 3,6,8-tribromoquinoline, indicating that under certain conditions, the C-3 position can also be brominated. researchgate.net

Synthesis of the 3-Hydroxyl Moiety within the Tetrahydroquinoline System

The final key structural feature of the target molecule is the hydroxyl group at the C-3 position. This functional group is most commonly installed through the reduction of the corresponding ketone, a 6-bromo-1,2,3,4-tetrahydroquinolin-3-one.

The reduction of the C-3 carbonyl group can be achieved using a variety of reducing agents. For non-chiral synthesis, standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.

For the synthesis of enantiomerically pure or enriched 3-hydroxytetrahydroquinolines, asymmetric reduction is the preferred method. This can be accomplished through catalytic asymmetric transfer hydrogenation (ATH) or catalytic asymmetric hydrogenation. researchgate.netmdpi.com Chiral phosphoric acids, in combination with a hydrogen source like a Hantzsch ester, have been successfully used for the asymmetric reduction of C=N bonds within quinoline-related structures to produce chiral amines with high enantioselectivity. organic-chemistry.orgresearchgate.net These catalytic systems are biomimetic and operate under mild, metal-free conditions. researchgate.net Transition metal catalysts, particularly those based on iridium and ruthenium paired with chiral ligands, are also highly effective for the asymmetric hydrogenation of C=N and C=O bonds, providing access to chiral alcohols and amines. mdpi.com The development of these asymmetric methods is crucial for accessing specific stereoisomers of biologically active molecules like 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol.

Enantioselective Synthesis of Chiral 3-Substituted Tetrahydroquinolines

The synthesis of chiral tetrahydroquinolines, particularly those substituted at the 3-position, is of significant interest due to their presence in numerous biologically active molecules. Modern synthetic chemistry has seen the development of several powerful enantioselective methodologies to access these important scaffolds with high levels of stereocontrol. These methods primarily rely on asymmetric catalysis, including transition-metal catalysis and organocatalysis.

One of the most direct and efficient strategies is the asymmetric hydrogenation of quinoline (B57606) precursors. Iridium-based catalysts have proven to be particularly effective. For instance, the use of an Iridium catalyst with a chiral ligand can facilitate the hydrogenation of quinolinium salts to produce 3-substituted tetrahydroquinolines with excellent activity and enantioselectivity. mdpi.com A notable advancement in this area is the development of enantiodivergent synthesis, where both enantiomers of a chiral tetrahydroquinoline can be selectively produced from the same starting material by simply changing the reaction solvent. acs.org For example, using an Iridium catalyst, the (R)-enantiomer can be obtained in high enantiomeric excess (ee) when the reaction is performed in a mixture of toluene (B28343) and dioxane, while the (S)-enantiomer is favored in ethanol. acs.orgrsc.org This solvent-dependent control offers a highly flexible and efficient route to either enantiomer without needing to synthesize a new chiral ligand.

Organocatalysis provides a complementary, metal-free approach to chiral tetrahydroquinolines. nih.gov Chiral bifunctional thiourea (B124793) catalysts have been successfully employed in tandem reactions to generate polysubstituted tetrahydroquinolines with high yields, diastereoselectivities, and enantioselectivities. nih.gov Another powerful organocatalytic method involves the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with various alkenes. acs.org This approach allows for the construction of the tetrahydroquinoline core with three contiguous stereogenic centers in a single step, demonstrating excellent functional group tolerance and high stereoselectivity. nih.govacs.org N-Heterocyclic carbenes (NHCs) have also emerged as effective catalysts for stereoselective cascade reactions, enabling the synthesis of functionalized tetrahydroquinolines with multiple chiral centers from simple starting materials like 2'-aminophenylenones and 2-bromoenals. acs.org

The table below summarizes key findings from various enantioselective methods.

Table 1: Selected Enantioselective Methods for the Synthesis of Chiral 3-Substituted Tetrahydroquinolines

Catalytic SystemReaction TypeSubstrateYield (%)ee (%)Ref
Ir-Catalyst / Chiral LigandAsymmetric HydrogenationQuinolium SaltsHighHigh mdpi.com
Ir-Catalyst / Chiral LigandEnantiodivergent HydrogenationQuinolinesup to 99up to 98 (R) acs.org
Ir-Catalyst / Chiral LigandEnantiodivergent HydrogenationQuinolinesup to 99up to 94 (S) acs.org
Chiral ThioureaMichael/Aza-Henry TandemVariousup to 98>99 nih.gov
Chiral Phosphoric Acid[4+2] Cycloannulationo-Aminophenyl p-QMsExcellentHigh nih.govacs.org
N-Heterocyclic Carbeneaza-Michael-Michael Cascade2'-Aminophenylenonesup to 98up to 98.7 acs.org

These advanced methodologies highlight the progress in asymmetric synthesis, providing robust and versatile tools for accessing optically active 3-substituted tetrahydroquinolines, which are crucial intermediates for pharmaceutical research and development.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down a target molecule into progressively simpler precursors until readily available starting materials are identified. amazonaws.com Applying this strategy to This compound (I) allows for the logical design of a synthetic route.

A primary disconnection is the C3-hydroxyl group via a Functional Group Interconversion (FGI). This suggests that the target molecule (I) can be prepared by the stereoselective reduction of the corresponding ketone, 6-Bromo-1,2,3,4-tetrahydroquinolin-3-one (II) . This step is crucial as it establishes the chiral center at the C3 position.

The next disconnection breaks the heterocyclic ring of the tetrahydroquinolin-3-one scaffold (II) . A logical approach is an intramolecular Friedel-Crafts-type reaction. Disconnecting the C4-C4a bond leads to the precursor N-(4-bromo-2-carboxyphenyl)-β-alanine (III) . This strategy relies on the cyclization of an N-aryl-β-amino acid.

Further disconnection of the β-amino acid derivative (III) at the Cα-N bond points towards a Michael addition reaction. This suggests that (III) can be synthesized from 2-amino-5-bromobenzoic acid (IV) and an acrylic acid equivalent. The precursor (IV) is a substituted anthranilic acid.

Finally, 2-amino-5-bromobenzoic acid (IV) can be disconnected to simpler aromatic precursors. It can be conceptually derived from 4-bromoaniline (B143363) (V) through ortho-lithiation followed by carboxylation, or from 5-bromoanthranilic acid which is commercially available. 4-bromoaniline is a common and readily available starting material. atlantis-press.com

This complete retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound Retrosynthetic pathway for this compound. This image is a placeholder and does not depict the actual chemical structures. (Note: The above image is a placeholder representing the concept of a retrosynthetic pathway diagram.)

Forward Synthesis based on Retrosynthetic Analysis:

Synthesis of the β-amino acid (III): The synthesis would commence with the Michael addition of 4-bromoaniline (V) to a suitable acrylate, followed by protection of the aniline (B41778) nitrogen and subsequent ortho-carboxylation to yield an intermediate that can be converted to (III) . A more direct route involves the reaction of commercially available 2-amino-5-bromobenzoic acid (IV) with methyl acrylate, followed by hydrolysis of the ester.

Cyclization to the Tetrahydroquinolinone (II): The N-aryl-β-amino acid (III) would then be subjected to intramolecular Friedel-Crafts acylation. This is typically achieved using a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent to promote the ring closure, forming the ketone (II) .

Enantioselective Reduction to the Target Alcohol (I): The final and key stereochemical step is the asymmetric reduction of the prochiral ketone (II) . This can be accomplished using various chiral reducing agents or catalytic asymmetric hydrogenation systems to install the hydroxyl group and set the stereocenter at C3 with high enantioselectivity, yielding the target molecule, This compound (I) .

This analysis provides a logical and feasible pathway for the synthesis of the target compound from simple, accessible starting materials. google.comresearchgate.net

Chemical Transformations and Functionalization of 6 Bromo 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Derivatives

Cross-Coupling Reactions for Diversification of Brominated Tetrahydroquinolines

The bromine atom at the C-6 position of the tetrahydroquinoline ring is amenable to a variety of metal-catalyzed cross-coupling reactions, providing a powerful tool for introducing molecular diversity. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents. fishersci.co.uk This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the brominated tetrahydroquinoline and an organoboron compound. wikipedia.org

The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent system is crucial for optimizing reaction efficiency and yield. nih.gov Dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for such transformations. researchgate.net

Recent advancements have introduced highly active catalysts that allow for lower catalyst loadings and the use of more challenging substrates, including organotrifluoroborates, which offer enhanced stability. nih.gov The reaction's versatility has been demonstrated in the synthesis of various 6-aryl substituted tetrahydroquinolines with high yields. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Brominated Tetrahydroquinolines

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene (B28343)/H₂O80-100High researchgate.net
PdCl₂(dppf)dppfCs₂CO₃Toluene/H₂O80Good to Excellent nih.gov
Pd(OAc)₂RuPhosK₂CO₃Toluene/H₂ORoom Temp - 100Good to Excellent nih.gov

This table is illustrative and specific conditions may vary based on the exact substrates and desired products.

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods can be employed to functionalize the 6-bromo position of the tetrahydroquinoline ring. These reactions offer alternative pathways for creating diverse molecular architectures.

Negishi Coupling: This reaction utilizes organozinc reagents, which are known for their high reactivity and ability to undergo transmetalation efficiently. nih.gov Palladium catalysts, such as Pd(PPh₃)₄, are often used to couple organozinc compounds with aryl bromides. nih.gov

Stille Coupling: Involving organotin reagents, the Stille coupling is another powerful C-C bond-forming reaction. libretexts.org It shares a similar mechanistic pathway with the Suzuki coupling. libretexts.org

Heck Coupling: This reaction pairs the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net

Sonogashira Coupling: This method facilitates the coupling of terminal alkynes with aryl halides, catalyzed by a combination of palladium and copper complexes. It is a key reaction for introducing alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 6-position.

Nucleophilic Substitution Reactions on Brominated Tetrahydroquinolines

The bromine atom on the aromatic ring of 6-bromo-tetrahydroquinoline derivatives can participate in nucleophilic aromatic substitution (SNAAr) reactions, although typically requiring activation by electron-withdrawing groups on the ring. researchgate.net However, in many cases, the bromine atom can be replaced by various nucleophiles under suitable conditions, often facilitated by a metal catalyst. smolecule.com Common nucleophiles include amines, thiols, and alkoxides, allowing for the introduction of a range of heteroatomic functional groups.

Table 2: Examples of Nucleophilic Substitution on Brominated Tetrahydroquinolines

NucleophileReagent/ConditionsProduct TypeReference
AminesVarious amines, often with a catalyst6-Amino-tetrahydroquinoline derivatives smolecule.com
ThiolsThiols or thiolates6-Thioether-tetrahydroquinoline derivatives smolecule.com
CyanideMetal cyanides (e.g., CuCN)6-Cyano-tetrahydroquinoline derivatives researchgate.net

Functionalization of the Nitrogen Atom in the Tetrahydroquinoline Ring

The secondary amine within the tetrahydroquinoline ring is a key site for functionalization. This nitrogen atom can readily undergo a variety of reactions to introduce substituents that can modulate the molecule's physicochemical and biological properties.

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides forms amides.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a route to N-alkylated derivatives.

These modifications are crucial for exploring the structure-activity relationships of tetrahydroquinoline-based compounds.

Derivatization of the Hydroxyl Group at C-3

The hydroxyl group at the C-3 position offers another handle for chemical modification. Derivatization of this alcohol can be used to introduce a variety of functional groups, which can influence factors such as solubility, metabolic stability, and target engagement.

Standard derivatization methods for hydroxyl groups include: researchgate.net

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form esters. researchgate.net Acetic anhydride (B1165640) is a common reagent for this transformation. nih.gov

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

Silylation: Protection of the hydroxyl group with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) can be useful during multi-step syntheses. researchgate.net

Oxidation: Oxidation of the secondary alcohol at C-3 to a ketone provides a carbonyl group, which can then undergo a wide range of further transformations. researchgate.net

The ability to selectively modify the hydroxyl group, in conjunction with transformations at the C-6 bromo position and the ring nitrogen, underscores the value of "6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol" as a versatile scaffold for the synthesis of complex and functionally diverse molecules.

Role of 6 Bromo 1,2,3,4 Tetrahydroquinolin 3 Ol As a Key Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Polyfunctional Quinoline (B57606) Derivatives

The inherent reactivity of the bromine and hydroxyl groups, coupled with the nitrogen atom of the tetrahydroquinoline core, positions 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol as a valuable precursor for generating a wide array of polyfunctional quinoline derivatives. The bromine atom on the aromatic ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, and oxygen-based functionalities.

Research has demonstrated that brominated tetrahydroquinolines can serve as essential intermediates in the synthesis of corresponding cyano, methoxy, phenyl, and amino derivatives. researchgate.net For instance, the bromo substituent can be readily displaced through nucleophilic substitution reactions, often activated by the presence of other functional groups on the quinoline ring. researchgate.net Furthermore, the hydroxyl group at the 3-position offers a handle for esterification, etherification, or oxidation to the corresponding ketone, thereby expanding the diversity of accessible derivatives. The nitrogen atom can be acylated or alkylated to further modify the properties of the resulting molecules. This multi-faceted reactivity allows for the systematic construction of quinoline-based compounds with tailored electronic and steric properties, which is of significant interest in medicinal chemistry and materials science.

A general approach to polyfunctional quinoline derivatives often involves a sequence of reactions targeting the different functional groups of the this compound core. For example, the hydroxyl group can be protected, followed by a cross-coupling reaction at the bromo position, and subsequent deprotection and further manipulation of the hydroxyl and amino groups. This strategic approach allows for the controlled and regioselective synthesis of highly substituted quinoline scaffolds.

Intermediate for Arylated and Other Substituted Tetrahydroquinoline Derivatives

The bromine atom at the 6-position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to produce arylated tetrahydroquinoline derivatives. These reactions involve the coupling of the bromo-substituted tetrahydroquinoline with a variety of arylboronic acids in the presence of a palladium catalyst and a base.

Studies on the closely related 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) have shown that Suzuki-Miyaura cross-coupling reactions proceed with high efficiency to yield 6-aryl-substituted tetrahydroquinolines. researchgate.net Dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for such transformations. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partners, allowing for the synthesis of a diverse library of arylated tetrahydroquinolines.

The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of bromo-substituted tetrahydroquinolines with arylboronic acids, which can be extrapolated to this compound, likely with protection of the hydroxyl and amino groups.

Bromo-Substituted TetrahydroquinolineArylboronic AcidCatalystBaseSolventProductYield
6-bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water6-phenyl-1,2,3,4-tetrahydroquinolineHigh
6-bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane6-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolineGood
6-bromo-1,2,3,4-tetrahydroquinoline3-Fluorophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene6-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolineGood

Beyond arylation, the bromo-substituent can be transformed into other functional groups. For example, cyanation reactions can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. This versatility underscores the importance of this compound as a key intermediate for accessing a broad spectrum of substituted tetrahydroquinoline derivatives.

Integration into Peptide-Containing Structures

While direct evidence for the incorporation of this compound into peptide chains is not extensively documented, its structural features suggest its potential as a novel, constrained dipeptide isostere or a unique building block in peptidomimetics. The tetrahydroquinoline scaffold can be considered a rigid analog of phenylalanine or other aromatic amino acids, and the presence of the hydroxyl and amino groups provides handles for peptide bond formation.

The synthesis of peptides often involves the coupling of amino acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or solid-phase peptide synthesis (SPPS) techniques. youtube.commasterorganicchemistry.com The amino group of this compound could potentially be acylated by an N-protected amino acid or a growing peptide chain. Conversely, if the amino group is protected and the hydroxyl group is oxidized to a carboxylic acid, the resulting tetrahydroquinoline-3-carboxylic acid derivative could be coupled to the N-terminus of a peptide.

The rigidified backbone provided by the tetrahydroquinoline ring system can enforce specific conformations in the resulting peptide, which can be crucial for biological activity. The bromo-substituent offers a site for further functionalization, allowing for the attachment of reporter groups, imaging agents, or other pharmacologically relevant moieties. The development of synthetic methodologies to incorporate such functionalized, non-natural amino acid-like structures is an active area of research in medicinal chemistry, aiming to create peptides with enhanced stability, potency, and selectivity.

Theoretical and Computational Chemistry Studies on Tetrahydroquinoline Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties that are crucial for understanding reactivity and intermolecular interactions. For tetrahydroquinoline derivatives, DFT calculations can elucidate the influence of substituents on the electronic properties of the entire molecule.

The introduction of a bromine atom at the C6 position and a hydroxyl group at the C3 position of the tetrahydroquinoline core significantly alters the electron distribution. The bromine atom, being an electron-withdrawing group, can influence the aromatic ring's electron density and participate in halogen bonding. semanticscholar.orgmdpi.com The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor.

DFT studies on related halogenated quinoline (B57606) derivatives have shown that halogen substitution significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can increase the molecule's electrophilicity. semanticscholar.org This is a critical factor in predicting how the molecule will interact with biological targets. Furthermore, Frontier Molecular Orbital (FMO) analysis, a component of DFT, helps in understanding the chemical reactivity and kinetic stability of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is a key parameter; a smaller gap generally implies higher reactivity. semanticscholar.org

Compound AnalogueHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Reference Molecule (Hydroxyphenyl naphthol steroidomimetic)-5.67-1.454.22
Fluorine Substituted-5.89-1.983.91
Chlorine Substituted-5.91-2.233.68
Bromine Substituted-5.84-2.283.56
Iodine Substituted-5.71-2.633.08

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of functionalized tetrahydroquinolines, such as those produced via the Povarov reaction, computational studies can map out the entire reaction pathway. nih.gov

The Povarov reaction, a domino reaction involving an arylamine, an aldehyde, and an activated alkene, is a common method for synthesizing tetrahydroquinolines. nih.gov A plausible mechanism involves the initial formation of a β-enamino ester from the arylamine and an electron-deficient alkene. Concurrently, the arylamine reacts with an aldehyde to form an N-aryl aldimine. A subsequent Mannich-type addition and intramolecular electrophilic aromatic substitution yield the final tetrahydroquinoline product. nih.gov

DFT calculations can be employed to determine the energies of the reactants, intermediates, transition states, and products along this reaction coordinate. This allows for the determination of the rate-determining step and an understanding of how different substituents on the reactants affect the reaction's feasibility and outcome. For instance, the electronic nature of the substituents on the arylamine and the aromatic aldehyde can significantly influence the energetics of the cyclization step.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Molecular modeling and molecular dynamics (MD) simulations are essential tools for exploring the conformational landscape of flexible molecules like 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol.

MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov In studies of halogenated quinoline derivatives, MD simulations have been used to understand the stability of ligand-protein complexes. mdpi.comnih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the binding of the molecule to its target. mdpi.com

The crystal structure of a related compound, 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, reveals that the piperidine (B6355638) ring can be disordered, indicating the presence of multiple low-energy conformations. researchgate.net This highlights the importance of considering the full conformational space when studying these molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structural-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing compounds with improved biological activities. mdpi.com These methodologies aim to correlate the chemical structure of a series of compounds with their observed biological effects.

SAR studies on bromo derivatives of quinolines have provided insights into the features that contribute to their potential anticancer activity. researchgate.net For instance, the position and number of bromine substituents, as well as the presence of other functional groups like hydroxyl or cyano groups, can significantly impact cytotoxicity. researchgate.net

QSAR models take this a step further by developing mathematical equations that relate molecular descriptors (physicochemical properties, electronic parameters, and topological indices) to biological activity. nih.gov For a series of 3/4-bromo benzohydrazide (B10538) derivatives, QSAR studies have indicated that antimicrobial activity is well-described by electronic parameters like total energy and topological parameters such as the Wiener index. nih.gov

While a specific QSAR/SAR study for this compound is not available in the searched literature, the principles derived from studies on related bromo-substituted heterocyclic compounds are highly relevant. These studies suggest that descriptors related to the molecule's electronic properties, size, and shape would be important in developing a QSAR model for this class of compounds.

Examples of Descriptors Used in QSAR Studies of Related Compounds
Descriptor TypeSpecific DescriptorRelevance
ElectronicTotal Energy (Te)Describes the overall electronic stability and reactivity. nih.gov
TopologicalWiener Index (W)Relates to molecular branching and size. nih.gov
TopologicalValence Zero Order Molecular Connectivity Index (0χv)Reflects the degree of branching and complexity of the molecule. nih.gov
PhysicochemicalLogPRepresents the lipophilicity of the compound.
StericMolar Refractivity (MR)Related to the volume of the molecule and its polarizability.

Emerging Research Avenues and Future Perspectives for 6 Bromo 1,2,3,4 Tetrahydroquinolin 3 Ol Chemistry

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of tetrahydroquinolin-3-ols, including the 6-bromo derivative, has been a subject of intense research, aiming for higher efficiency, stereoselectivity, and milder reaction conditions. A significant breakthrough has been the development of cobalt-catalyzed reductive cyclization. acs.orgnih.govacs.org This method provides a novel pathway for constructing chiral 3-substituted tetrahydroquinoline derivatives with high optical purities. acs.orgnih.gov

The process typically involves the asymmetric dihydroxylation of a nitro cinnamate (B1238496) precursor, followed by transformation into a cyclic sulfite. acs.org This intermediate undergoes a one-pot reductive cyclization using a cobalt(II) chloride (CoCl₂) catalyst and sodium borohydride (B1222165) (NaBH₄) as the hydride source. acs.org The CoCl₂/NaBH₄ system has proven highly effective for the simultaneous reduction of multiple functional groups. acs.org While other metal catalysts like NiCl₂ and MnO₂ have shown some activity, they result in significantly poorer yields. acs.org

Beyond cobalt, the broader field of tetrahydroquinoline synthesis offers a rich portfolio of catalytic systems that could be adapted for 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol. These include:

Gold Catalysis: Gold complexes are known to catalyze the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines, providing an efficient route to tetrahydroquinolines under simple reaction conditions. organic-chemistry.org

Ruthenium Catalysis: Ruthenium complexes have been employed for the transfer hydrogenation of quinolines to their saturated tetrahydroquinoline counterparts using borane-ammonia as a hydrogen source. organic-chemistry.org

Palladium Catalysis: Palladium catalysts, when paired with appropriate ligands and bases, are effective in forming the heterocyclic ring from secondary amide or carbamate (B1207046) precursors. organic-chemistry.org

These diverse catalytic approaches highlight a continuing trend towards developing more sustainable and atom-economical syntheses.

Catalyst SystemSubstrate TypeProductKey Features
CoCl₂ / NaBH₄Nitro Cyclic SulfitesTetrahydroquinolin-3-olsHigh optical purity, one-pot reductive cyclization. acs.org
Gold ComplexesN-Aryl PropargylaminesTetrahydroquinolinesHigh efficiency, excellent regioselectivity. organic-chemistry.org
RuCl₃·xH₂O / H₃N-BH₃QuinolinesTetrahydroquinolinesEffective for various N-heteroarenes. organic-chemistry.org
Palladium / LigandSecondary Amides/CarbamatesTetrahydroquinolinesVersatile for 5, 6, and 7-membered rings. organic-chemistry.org

Exploration of Bio-Inspired Synthetic Pathways

The use of biocatalysts in organic synthesis is a rapidly growing field, offering environmentally benign alternatives to traditional chemical methods. For the tetrahydroquinoline scaffold, enzymes present a promising avenue for both synthesis and modification. Research has demonstrated that monoamine oxidase (MAO-N) biocatalysts can effectively oxidize 1,2,3,4-tetrahydroquinolines to their corresponding aromatic quinolines. acs.org The efficiency of this biotransformation is influenced by the electronic properties of substituents on the tetrahydroquinoline core, with electron-donating groups generally favoring aromatization. acs.org

While this example demonstrates a degradative pathway, it establishes the principle that the tetrahydroquinoline scaffold is a viable substrate for enzymatic transformations. Future research could explore the use of other enzyme classes for the synthesis of this compound itself. Potential bio-inspired strategies include:

Engineered Cyclases: Development of enzymes that can catalyze the [4+2] aza-annulation to form the heterocyclic ring system from aniline (B41778) and alkene precursors.

Hydroxylases: Utilizing cytochrome P450 monooxygenases or other hydroxylating enzymes to introduce the C3-hydroxyl group onto a pre-formed 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) scaffold with high regio- and stereoselectivity.

Halogenases: Employing flavin-dependent halogenases for the regioselective bromination of the tetrahydroquinoline core at the C6 position, which could offer a green alternative to chemical brominating agents.

The combination of these enzymatic steps in chemo-enzymatic or whole-cell systems could pave the way for a truly bio-inspired synthesis of this complex molecule.

Advancements in C-H Functionalization Strategies for the Scaffold

Direct C-H functionalization has emerged as a powerful tool in synthetic chemistry, allowing for the modification of molecular scaffolds without the need for pre-installed functional groups. For the this compound scaffold, C-H functionalization offers exciting possibilities for creating diverse analogues.

One notable advancement is the use of chiral primary amine catalysis for asymmetric C-H functionalization. researchgate.net In this approach, a C(sp³)-H bond at the α-position to the nitrogen atom of a suitable precursor is activated, leading to the formation of tetrahydroquinoline derivatives with high enantioselectivity. researchgate.net This strategy could potentially be applied to install substituents at the C2 or C4 positions of the tetrahydroquinoline ring.

Furthermore, the aromatic ring of the scaffold presents multiple C-H bonds that are targets for functionalization. Transition metal-catalyzed C-H activation, particularly with palladium or rhodium catalysts, is a well-established strategy for forming new C-C or C-heteroatom bonds on aromatic systems. mdpi.com The existing bromine and hydroxyl groups on the this compound scaffold would be expected to influence the regioselectivity of such reactions, providing a handle for directed functionalization at specific positions of the benzene (B151609) ring. These late-stage modifications are highly valuable for rapidly generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Application in Fragment-Based Drug Discovery and Scaffold Hopping

The structural features of this compound make it an attractive candidate for modern drug discovery campaigns, particularly in fragment-based drug discovery (FBDD) and scaffold hopping.

Fragment-Based Drug Discovery (FBDD) is a technique that starts with identifying small, low-affinity molecules (fragments) that bind to a biological target. nih.gov These fragments are then grown or linked together to produce a high-affinity lead compound. This compound possesses several characteristics of an ideal fragment:

Low Molecular Weight: It is a relatively small molecule.

Three-Dimensionality: The non-planar tetrahydroquinoline ring provides a defined 3D shape, which is often advantageous for fitting into protein binding pockets compared to flat aromatic systems.

Functional Groups for Interaction: The hydroxyl group and the nitrogen atom can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with a protein target.

Vector for Growth: The bromine atom provides a reactive handle for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent inhibitor using cross-coupling reactions.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include downfield shifts for the hydroxyl group (~5–6 ppm) and deshielded aromatic protons due to bromine’s electron-withdrawing effect .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 228–230 (for Br isotopes) confirm the molecular weight .
  • IR spectroscopy : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) validate functional groups .

How do substituents on the quinoline ring influence biological activity?

Advanced
Comparative studies show:

  • Halogen position : 6-Bromo substitution enhances antimicrobial activity compared to 7-Bromo analogs, likely due to improved membrane permeability .
  • Hydroxyl group : The 3-ol moiety enables hydrogen bonding with target enzymes (e.g., bacterial topoisomerases), increasing potency .
  • Ring saturation : Tetrahydroquinoline derivatives exhibit lower cytotoxicity than fully aromatic analogs, balancing efficacy and safety .
CompoundAntimicrobial Activity (IC₅₀)Anticancer Activity (IC₅₀)
6-Bromo-tetrahydroquinolin-3-ol2.1 µM15.3 µM
7-Bromo-quinolin-3-ol8.4 µM22.7 µM
Data adapted from halogen-substituted quinoline studies

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay standardization : Discrepancies often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity validation : HPLC or GC-MS ensures >95% purity, as impurities (e.g., residual solvents) can skew results .
  • Solubility controls : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

What are the key chemical reactions for functionalizing this compound?

Q. Basic

  • Substitution : Bromine at position 6 undergoes nucleophilic displacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation : The 3-ol group can be oxidized to a ketone using MnO₂ or PCC, yielding quinolinone derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) further saturates the tetrahydro ring to decahydroquinoline analogs .

What computational methods predict the reactivity of brominated tetrahydroquinolines?

Q. Advanced

  • DFT calculations : Analyze electrophilic Fukui indices to identify reactive sites for substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., malaria PfATP4 protein) to prioritize derivatives for synthesis .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

How does steric hindrance affect substitution reactions in tetrahydroquinoline derivatives?

Q. Advanced

  • Ortho-substituents : Bulky groups (e.g., tert-butyl at position 4) slow nucleophilic substitution at position 6 due to steric clash .
  • Conformational analysis : X-ray crystallography or NOESY NMR reveals ring puckering that shields reactive sites .
  • Reagent choice : Smaller nucleophiles (e.g., NH₃ vs. aniline) improve substitution efficiency in sterically crowded systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.